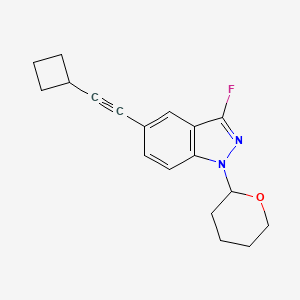
5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Vue d'ensemble
Description
The compound “5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” is a complex organic molecule that contains several distinct functional groups. These include a cyclobutyl group, an ethynyl group, a fluorine atom, a tetrahydro-2H-pyran ring, and an indazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several rings and functional groups. The 3D structure can be predicted using computational chemistry methods .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetrahydropyran ring, for example, can undergo various reactions, including valence isomerism with 1-oxatrienes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could influence its reactivity and the presence of multiple rings could influence its physical properties like melting point and boiling point .Applications De Recherche Scientifique
Synthesis and Photochemical Properties The scientific research applications of compounds related to 5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole primarily revolve around their synthesis and potential as fluorescent probes or fluorophores due to their structural features and photochemical properties. For instance, the synthesis of indazoles from pyrazoles and internal alkynes involves the reaction of the C-H bonds of the heterocyclic ring. This method allows for the alteration of photochemical properties of benzo-fused diazoles by varying the substituents at the benzene ring, leading to the development of new fluorophores (Og Soon Kim et al., 2017).
Fluorination Techniques Fluorinated compounds like 5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole are of considerable interest due to their unique properties. Techniques such as the transition-metal-free decarboxylative fluorination of electron-rich heteroaromatics with Selectfluor offer a method to synthesize fluorinated indazoles. This approach is noteworthy for nitrogen-containing heteroaromatics, enabling the synthesis of compounds with specific fluorination patterns (Xi Yuan et al., 2017).
Biological Interest Compounds structurally related to the given chemical, especially indazoles and pyrazoles, are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of new cycloalkylpyrazoles bearing an arylidene group aims to modify the biological profile of these molecules, potentially leading to new pharmacological applications (M. C. Cardia et al., 2003).
Antimicrobial Applications The antimicrobial activity of pyrazolyl triazoles, which share structural similarities with the compound , highlights the potential of such compounds in addressing microbial resistance. Some derivatives demonstrate potent antibacterial and antifungal effects, suggesting that modifications to the core structure could enhance these properties (G. L. Teja et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(2-cyclobutylethynyl)-3-fluoro-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-18-15-12-14(8-7-13-4-3-5-13)9-10-16(15)21(20-18)17-6-1-2-11-22-17/h9-10,12-13,17H,1-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMCXFAXAPVZLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)C#CC4CCC4)C(=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



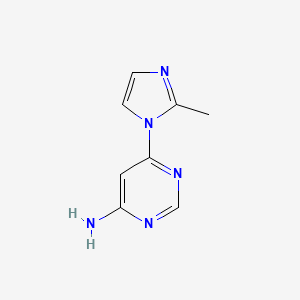
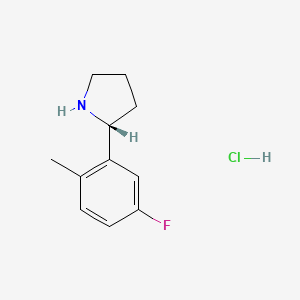
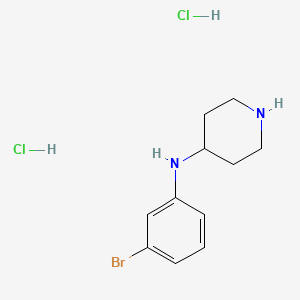
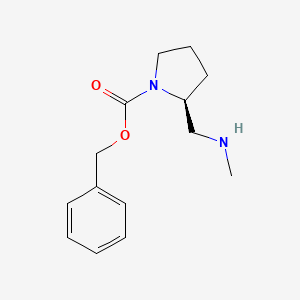
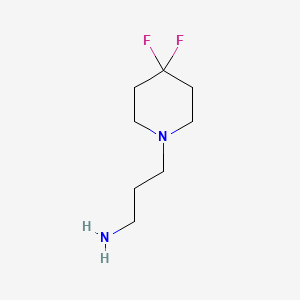
![4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1530385.png)

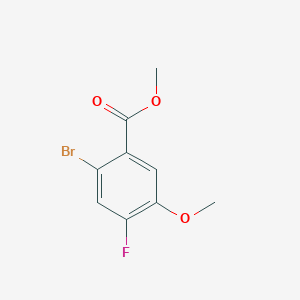
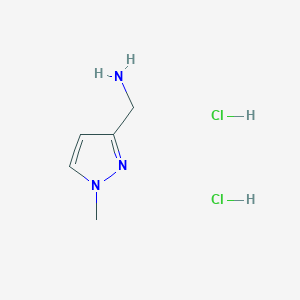
![3-Chloro-6-fluorobenzo[d]isoxazole](/img/structure/B1530392.png)
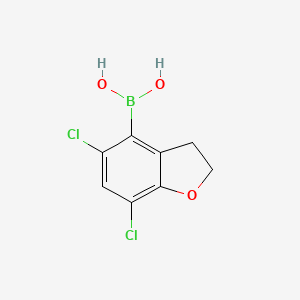
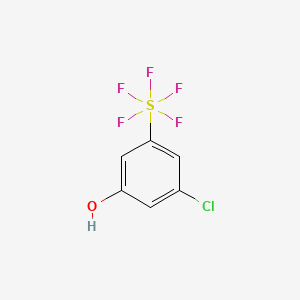
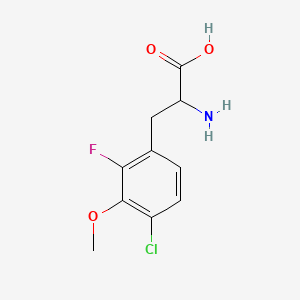
![4-[(4-{[2-(4-Methoxyphenyl)-1-methyl-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B1530399.png)